molecular formula C8H17N B2776398 1-(2,2-Dimethylcyclopropyl)propan-1-amine CAS No. 1702089-50-6

1-(2,2-Dimethylcyclopropyl)propan-1-amine

Cat. No. B2776398
CAS RN: 1702089-50-6
M. Wt: 127.231
InChI Key: VMNUGUKELCXBBY-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethylcyclopropyl)propan-1-amine” is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 . This compound is related to amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethylcyclopropyl)propan-1-amine” consists of a cyclopropyl group (a three-membered carbon ring) with two methyl groups (CH3) attached to one of the carbons, and a propyl group (a three-carbon chain) attached to the same carbon but with an amine group (NH2) at the end . Amines are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .

Scientific Research Applications

Conformational Analyses in Crystal Structures

Research conducted by Nitek et al. (2020) on 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, closely related to the target compound, revealed insights into the conformational dynamics of these molecules in different environmental settings. Through X-ray diffraction analysis, the study characterized the crystal structures of these derivatives, highlighting how hydrogen-bonded chains and rings play a crucial role in the molecular arrangement. This foundational understanding aids in the development of new compounds with optimized properties for various applications, such as materials science and pharmacology (Nitek et al., 2020).

Asymmetric Synthesis and Catalysis

In the field of organometallic chemistry, the synthesis and characterization of chiral PEPPSI complexes incorporating N-heterocyclic carbene (NHC) ligands based on 2,2-dimethyl-1-(o-substituted aryl)propan-1-amines have been explored by Benhamou et al. (2014). These complexes were utilized in asymmetric Suzuki–Miyaura reactions, producing atropisomeric biaryl products. This study exemplifies the application of such compounds in facilitating enantioselective synthesis, a critical aspect of developing active pharmaceutical ingredients and other chiral molecules (Benhamou, Besnard, & Kündig, 2014).

Chiroptical Protocols for Configurational Assignments

Huang et al. (2002) developed a chiroptical protocol for determining the absolute configuration of secondary amines, including cyclic and acyclic aliphatic amines. This method involves the use of dimeric zinc porphyrin hosts for forming complexes with amine substrates, facilitating the configurational assignment through circular dichroism (CD) spectra. This breakthrough has significant implications for stereochemical analysis in organic synthesis and the pharmaceutical industry, where understanding the spatial arrangement of molecules is crucial (Huang et al., 2002).

Development of Structurally Diverse Libraries

Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This research highlights the versatility of dimethylamino propan-1-one derivatives in synthesizing a wide array of chemical entities, paving the way for novel drug discovery and material science applications (Roman, 2013).

Catalytic Activity in Organic Synthesis

The study by Zotto et al. (2000) on the catalytic activity of [RuCl(η5-C5H5)(PPh3)2] in generating nitrogen ylides from tertiary amines and α‐Diazo ketones underscores the role of such compounds in organic synthesis. This research provides valuable insights into the mechanistic aspects of ylide formation and rearrangement, contributing to the advancement of synthetic methodologies for constructing complex molecules (Zotto et al., 2000).

properties

IUPAC Name

1-(2,2-dimethylcyclopropyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-4-7(9)6-5-8(6,2)3/h6-7H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUGUKELCXBBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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